An In-depth Technical Guide to N-(pyrrolidin-3-yl)pyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to N-(pyrrolidin-3-yl)pyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of N-(pyrrolidin-3-yl)pyridin-2-amine, a heterocyclic amine of significant interest to researchers and professionals in the field of drug development. While direct literature on this specific molecule is nascent, this document synthesizes available data on its identity, proposes robust synthetic routes based on established methodologies, and explores its potential applications by drawing parallels with structurally related compounds that have demonstrated notable biological activity.
Chemical Identity and Nomenclature
N-(pyrrolidin-3-yl)pyridin-2-amine is a bicyclic molecule featuring a pyridine ring linked via a secondary amine to a pyrrolidine ring at the 3-position. This structural motif is a key component in various biologically active compounds due to the combined physicochemical properties of the aromatic, electron-withdrawing pyridine and the saturated, basic pyrrolidine.[1][2]
While a dedicated CAS number for the racemic free base of N-(pyrrolidin-3-yl)pyridin-2-amine is not readily found in common chemical databases, the existence of this scaffold is confirmed by the registration of its enantiomeric forms. Specifically, the dihydrochloride salt of the (3R)-enantiomer is registered under CAS Number 1365937-63-8 [3]. The free base of the (3R)-enantiomer is also registered under CAS Number 1365937-29-6 [4].
| Identifier | Value |
| IUPAC Name | N-(pyrrolidin-3-yl)pyridin-2-amine |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| CAS Number (Racemate) | Not available in searched resources |
| CAS Number ((3R)-enantiomer) | 1365937-29-6[4] |
| CAS Number ((3R)-enantiomer, dihydrochloride) | 1365937-63-8[3] |
Proposed Synthesis and Purification
The synthesis of N-(pyrrolidin-3-yl)pyridin-2-amine can be logically approached through well-established C-N bond-forming reactions. The Buchwald-Hartwig amination stands out as a highly versatile and efficient method for coupling aryl halides with amines, and is therefore a prime candidate for the synthesis of the target molecule.[5][6] An alternative, viable strategy is reductive amination.[7][8]
Proposed Synthetic Route: Buchwald-Hartwig Amination
A plausible and robust synthesis involves the palladium-catalyzed cross-coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 3-aminopyrrolidine. To avoid side reactions on the pyrrolidine nitrogen, it is often advantageous to use an N-protected derivative of 3-aminopyrrolidine, such as tert-butyl 3-aminopyrrolidine-1-carboxylate. The protecting group can then be removed in a subsequent step.
Caption: Proposed synthesis of N-(pyrrolidin-3-yl)pyridin-2-amine.
Experimental Protocol: Buchwald-Hartwig Amination
Step 1: Palladium-Catalyzed Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloropyridine (1.0 eq.), tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous, degassed toluene as the solvent.
-
Heat the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate.
Step 2: Deprotection
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If the hydrochloride salt is desired, it can be isolated at this stage. For the free base, neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.
-
Dry the organic extracts, filter, and concentrate to yield the final product, N-(pyrrolidin-3-yl)pyridin-2-amine.
Spectroscopic Characterization (Analog-Based)
As of the date of this guide, specific spectroscopic data for N-(pyrrolidin-3-yl)pyridin-2-amine is not widely available in the public domain. However, the expected spectroscopic characteristics can be inferred from closely related analogs such as N-phenylpyrrolidin-3-amine (CAS 17741-13-8).[9][10][11]
| Technique | Predicted/Exemplary Data (based on analogs) |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 6.5-8.2 ppm range), a broad signal for the secondary amine proton, and multiplets for the pyrrolidine ring protons. |
| ¹³C NMR | Resonances for the five distinct carbons of the pyridine ring and the four carbons of the pyrrolidine ring. |
| IR (Infrared) | Characteristic N-H stretching vibrations for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=N and C=C stretching from the pyridine ring (around 1400-1600 cm⁻¹). |
| MS (Mass Spec) | Expected molecular ion peak [M+H]⁺ at m/z = 164.12. |
Physicochemical Properties
| Property | Value (Predicted) |
| Molecular Weight | 163.22 |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Note: Predicted values are computationally generated and should be confirmed experimentally.
Reactivity and Stability
The N-(pyrrolidin-3-yl)pyridin-2-amine molecule possesses several reactive sites. The secondary amine on the pyrrolidine ring can undergo further alkylation, acylation, or other standard amine reactions. The pyridine nitrogen is basic and can be protonated or quaternized. The pyridine ring itself can participate in electrophilic aromatic substitution, although it is generally deactivated towards this reaction.
For storage, the compound should be kept in a tightly sealed container under an inert atmosphere, preferably in a cool and dry place, to prevent degradation.
Applications in Drug Discovery
The N-(pyrrolidin-3-yl)pyridin-2-amine scaffold is of considerable interest in medicinal chemistry. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The pyrrolidine moiety provides a three-dimensional structural element that can be used to explore chemical space and optimize pharmacokinetic properties.[12]
While direct applications of the title compound are not extensively documented, the broader class of N-(heteroaryl)pyrrolidinamines has been explored in various therapeutic areas. For instance, related pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of protein kinase C theta (PKCθ), indicating a potential role in inflammatory and autoimmune diseases.[13][14] Furthermore, similar scaffolds are found in compounds designed as kinase inhibitors for oncology applications.[15][16] The structural motifs present in N-(pyrrolidin-3-yl)pyridin-2-amine suggest its potential as a building block for libraries targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.
Safety and Handling
As with any research chemical for which toxicological data is limited, N-(pyrrolidin-3-yl)pyridin-2-amine should be handled with appropriate care. It is recommended to work in a well-ventilated fume hood and to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
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